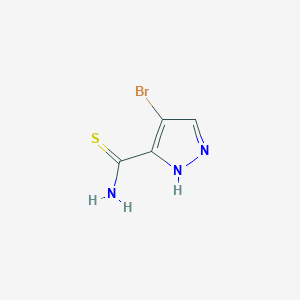

4-bromo-1H-pyrazole-3-carbothioamide

Übersicht

Beschreibung

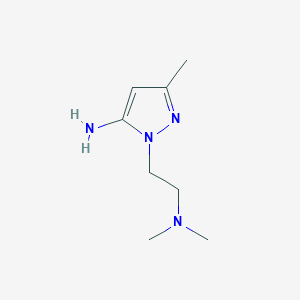

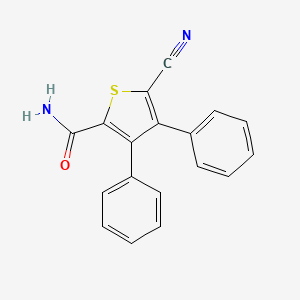

“4-bromo-1H-pyrazole-3-carbothioamide” is a chemical compound with the molecular formula C4H4BrN3S . It is a pyrazole derivative, which is a class of compounds that have been studied extensively due to their wide range of pharmacological activities .

Molecular Structure Analysis

The molecular structure of “4-bromo-1H-pyrazole-3-carbothioamide” consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The exact mass of the compound is 188.95377 g/mol .Chemical Reactions Analysis

Pyrazole derivatives, including “4-bromo-1H-pyrazole-3-carbothioamide”, have been reported to undergo various chemical reactions. For instance, 4-Bromopyrazole, a related compound, has been reported to react with titanium tetrachloride to afford binary adducts .Wissenschaftliche Forschungsanwendungen

Crystallography and Structural Analysis

4-bromo-1H-pyrazole-3-carbothioamide is utilized in crystallography to determine the structure of complex molecules. Its ability to form stable crystals makes it valuable for X-ray diffraction studies, which are essential for understanding molecular geometry and interactions .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for synthesizing various biologically active molecules. It’s particularly useful in creating inhibitors that can modulate enzyme activity, which is crucial for developing new drugs .

Agriculture

The derivatives of 4-bromo-1H-pyrazole-3-carbothioamide find applications in agriculture as well. They are involved in the synthesis of compounds that could potentially act as pesticides or herbicides, contributing to crop protection strategies .

Material Science

In material science, this compound is used to synthesize new materials with potential applications in electronics and nanotechnology. Its derivatives can form solid hexacoordinate complexes, which are of interest for their unique chemical and physical properties .

Chemical Synthesis

4-bromo-1H-pyrazole-3-carbothioamide is a key intermediate in organic synthesis. It’s used to construct pyrazole rings, which are core structures in many organic compounds, including pharmaceuticals and agrochemicals .

Biotechnology

In biotechnology, the compound’s derivatives are explored for their potential use in bioconjugation and as probes in biochemical assays. They may also play a role in the development of diagnostic tools and targeted therapies .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

4-Bromo-1H-pyrazole-3-carbothioamide is a pyrazole derivative known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These diseases are communicable and affect more than 500 million people worldwide .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that 4-bromo-1H-pyrazole-3-carbothioamide might have a similar mode of action.

Biochemical Pathways

It is known that pyrazole derivatives can inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . These processes are crucial for the survival and proliferation of the target organisms.

Pharmacokinetics

The compound’s effectiveness against leishmania aethiopica and plasmodium berghei suggests that it has good bioavailability .

Result of Action

The compound’s action results in the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of leishmaniasis and malaria, respectively .

Eigenschaften

IUPAC Name |

4-bromo-1H-pyrazole-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3S/c5-2-1-7-8-3(2)4(6)9/h1H,(H2,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJJFWJXMFNBKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381966 | |

| Record name | 4-bromo-1H-pyrazole-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

289504-61-6 | |

| Record name | 4-bromo-1H-pyrazole-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(tert-butyl)-1-{2-[(2-hydroxyethyl)thio]ethyl}-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1620620.png)

![Methyl 2-[(3-pyridylmethyl)thio]acetate](/img/structure/B1620627.png)

![2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]-N'-hydroxyethanimidamide](/img/structure/B1620628.png)

![1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one](/img/structure/B1620631.png)

![3-[(4-Chlorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1620636.png)

![[1-(3,5-Dichloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine](/img/structure/B1620642.png)